molecular formula C10H11ClO3S B3190634 4-(cyclopropylmethoxy)benzenesulfonyl Chloride CAS No. 449211-72-7

4-(cyclopropylmethoxy)benzenesulfonyl Chloride

Cat. No.: B3190634
CAS No.: 449211-72-7
M. Wt: 246.71 g/mol
InChI Key: MAJCILSIBSJQPZ-UHFFFAOYSA-N
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Description

Significance within Sulfonyl Chloride Chemistry

Sulfonyl chlorides are a well-established class of organic compounds defined by the R-SO₂Cl functional group. They are highly reactive electrophiles, a property derived from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur center. wikipedia.org This reactivity makes them exceptionally useful for forming sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org These reactions are fundamental in organic synthesis for creating sulfur-containing linkages that are prevalent in a vast array of functional molecules.

The specific structure of 4-(cyclopropylmethoxy)benzenesulfonyl chloride offers distinct advantages. The cyclopropylmethoxy group at the para-position influences the electronic properties of the benzene (B151609) ring. The ether oxygen acts as an electron-donating group, which can modulate the reactivity of the sulfonyl chloride group. Furthermore, the cyclopropyl (B3062369) ring is a highly sought-after motif in medicinal chemistry. scientificupdate.comiris-biotech.de It is known for introducing conformational rigidity, improving metabolic stability, and enhancing the binding affinity of molecules to their biological targets. nih.govnbinno.com The presence of this group in a reactive building block like a sulfonyl chloride makes it a powerful tool for incorporating these desirable properties into new chemical entities.

Role as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

The primary role of this compound is as a synthetic intermediate for constructing more elaborate molecules. While direct public-domain research on this specific compound is emerging, its utility can be understood by examining structurally related compounds and the known applications of its constituent moieties.

For instance, arylsulfonyl chlorides are crucial for synthesizing sulfonamide-based drugs and agrochemicals. chemimpex.com Patents in the field of agricultural chemistry describe the synthesis of complex herbicidal safeners, such as Cyprosulfamide (N-[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide), which features a cyclopropyl group. google.comgoogle.com The synthesis of such molecules often involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. The structural elements of this compound make it an ideal precursor for novel compounds in this class, offering a direct route to introduce the beneficial cyclopropylmethoxy fragment.

The cyclopropyl group is a versatile feature in drug molecules, often used to:

Enhance metabolic stability by being more resistant to oxidative breakdown compared to linear alkyl groups. nbinno.comhyphadiscovery.com

Increase potency and reduce off-target effects by providing conformational constraints. iris-biotech.denih.gov

Improve pharmacokinetic profiles. nih.gov

By serving as a carrier for the cyclopropylmethoxy group, this compound enables synthetic chemists to efficiently integrate this valuable pharmacophore into potential new therapeutic agents and agrochemicals. Its application is analogous to other substituted benzenesulfonyl chlorides, like 4-(4-methoxyphenoxy)benzenesulfonyl chloride, which are also used as intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Table 1: Potential Applications of this compound as a Building Block

FieldApplicationRationale
Medicinal Chemistry Synthesis of novel drug candidatesIntroduction of the cyclopropyl group can enhance metabolic stability, potency, and target binding. iris-biotech.denih.govnbinno.com
Agrochemicals Development of new herbicides and pesticidesThe sulfonamide linkage is a common feature in agrochemicals; the cyclopropyl moiety can improve efficacy. chemimpex.comgoogle.com
Materials Science Creation of specialty polymersSulfonyl chloride groups can be used to functionalize polymers, with the cyclopropylmethoxy group imparting unique properties. chemimpex.com

Overview of Research Trajectories for Arylsulfonyl Chlorides

The field of arylsulfonyl chloride chemistry is dynamic, with several key research trends shaping its future. These advancements focus on improving synthetic efficiency, expanding the scope of their reactions, and applying them in novel contexts.

Key Research Trends:

Novel Synthetic Methods: Researchers are continuously developing more efficient, safer, and environmentally benign methods for synthesizing arylsulfonyl chlorides. Traditional methods often require harsh reagents like phosphorus pentachloride or chlorosulfonic acid. orgsyn.org Modern approaches include solvent-free reactions and the use of specific inorganic salt aids to improve selectivity and reduce byproducts and waste. patsnap.com

Continuous Flow Synthesis: The development of automated, continuous flow processes for producing aryl sulfonyl chlorides is a significant advancement. This technology allows for safer handling of reactive intermediates and easier scalability from laboratory to industrial production.

Catalysis: There is growing interest in using arylsulfonyl chlorides in novel catalytic reactions. Recent research has demonstrated their use in photoredox and copper-catalyzed reactions, expanding their synthetic utility beyond traditional nucleophilic substitution.

Application in Complex Synthesis: Arylsulfonyl chlorides remain indispensable reagents for the convergent synthesis of multifunctional compounds. google.com Their reliable reactivity makes them crucial for late-stage functionalization in the total synthesis of complex natural products and pharmaceuticals.

The ongoing research into the synthesis and application of arylsulfonyl chlorides ensures that building blocks like this compound will continue to be relevant and powerful tools in the hands of organic chemists.

Table 2: Summary of Research Trajectories in Arylsulfonyl Chloride Chemistry

Research AreaFocusKey Advantages
Synthetic Methodology Development of greener and more efficient synthesis routes. patsnap.comReduced waste, improved safety, higher yields.
Process Chemistry Implementation of continuous flow manufacturing.Enhanced safety, scalability, and process control.
Catalytic Applications Use in photoredox and transition-metal catalysis.Novel bond formations and reaction pathways.
Complex Molecule Synthesis Role as key intermediates in multi-step synthesis. google.comReliable and predictable reactivity for building complex structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopropylmethoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c11-15(12,13)10-5-3-9(4-6-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJCILSIBSJQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclopropylmethoxy Benzenesulfonyl Chloride and Analogues

Established Synthetic Pathways to Arylsulfonyl Chlorides

The preparation of arylsulfonyl chlorides, including 4-(cyclopropylmethoxy)benzenesulfonyl chloride, has traditionally been dominated by two main approaches: chlorosulfonation of the corresponding aromatic compound and the conversion of sulfonate salts.

Chlorosulfonation Approaches

Chlorosulfonation is a widely employed method for the direct introduction of a sulfonyl chloride group onto an aromatic ring. This electrophilic substitution reaction typically involves the use of chlorosulfonic acid or a mixture of sulfuric acid and a chlorinating agent. In the context of synthesizing analogues like 4-methoxybenzenesulfonyl chloride, anisole (B1667542) is treated with a mixture of 100% sulfuric acid and phosphorus oxychloride at low temperatures, which are then gradually increased. prepchem.com The reaction mixture is subsequently quenched with ice water to precipitate the product. prepchem.com A similar principle can be applied to the synthesis of this compound, starting from (cyclopropylmethoxy)benzene.

Table 1: Comparison of Chlorosulfonating Agents

ReagentAdvantagesDisadvantages
Chlorosulfonic Acid High reactivity, readily availableHighly corrosive, can lead to side reactions
Sulfuric Acid & Thionyl Chloride Milder conditions, good yieldsRequires careful control of stoichiometry
Sulfuryl Chloride & AlCl₃ Can be used for specific substratesLewis acid catalyst can complicate purification

Conversion from Sulfonate Salts

An alternative route to arylsulfonyl chlorides involves the conversion of pre-formed sulfonate salts. This two-step process begins with the sulfonation of the aromatic ring to produce a sulfonic acid, which is then converted to its salt, typically a sodium salt. The dried sodium salt is then treated with a chlorinating agent such as phosphorus pentachloride or phosphorus oxychloride to yield the desired sulfonyl chloride. orgsyn.org For instance, sodium benzenesulfonate (B1194179), when heated with phosphorus pentachloride, yields benzenesulfonyl chloride. orgsyn.org This method offers good control over isomer distribution as the sulfonation step can often be directed to a specific position on the aromatic ring.

Advanced and Green Synthetic Strategies

In recent years, a focus on developing more environmentally friendly and efficient synthetic methods has led to the exploration of advanced strategies for the preparation of arylsulfonyl chlorides.

Oxidative Chlorination from Sulfur Precursors

A promising green approach involves the oxidative chlorination of thiols or disulfides. This method avoids the use of harsh chlorosulfonating agents. For example, the synthesis of 4-cyano-2-methoxybenzenesulfonyl chloride was successfully achieved through the zirconium(IV) chloride-promoted oxidative chlorination of the corresponding thiol with hydrogen peroxide. orgsyn.org This reaction proceeds under relatively mild conditions and offers high yields. orgsyn.org This strategy could potentially be adapted for the synthesis of this compound, starting from the corresponding 4-(cyclopropylmethoxy)thiophenol.

Catalyst-Mediated Preparations

The use of catalysts in the synthesis of arylsulfonyl chlorides is an area of active research. Catalysts can enhance the efficiency and selectivity of the reaction, often allowing for milder reaction conditions. For example, the synthesis of benzenesulfonyl chloride can be achieved by the action of sulfuryl chloride on benzene (B151609) in the presence of anhydrous aluminum chloride. orgsyn.org Research into more benign and recyclable catalysts is ongoing to further improve the sustainability of these processes.

Optimization of Reaction Conditions and Yield for Derivatives

The optimization of reaction conditions is crucial for maximizing the yield and purity of arylsulfonyl chloride derivatives. Key parameters that are often fine-tuned include reaction temperature, reaction time, and the stoichiometry of the reagents.

For instance, in the chlorosulfonation of anisole to produce 4-methoxybenzenesulfonyl chloride, the temperature is carefully controlled, starting at below 5°C and gradually increasing to around 95°C to ensure the desired regioselectivity and to drive the reaction to completion. prepchem.com Similarly, in the conversion of sodium benzenesulfonate to benzenesulfonyl chloride using phosphorus pentachloride, the reaction is heated for an extended period to ensure complete conversion. orgsyn.org

The choice of solvent can also significantly impact the reaction outcome. While some chlorosulfonation reactions are performed neat, the use of an inert solvent can help to control the reaction temperature and improve the handling of viscous reaction mixtures. Post-reaction work-up procedures, including quenching, extraction, and purification methods like recrystallization or distillation under reduced pressure, are also critical for obtaining a high-purity product. orgsyn.org

Table 2: Key Parameters for Optimization

ParameterInfluence on ReactionGeneral Trend for Optimization
Temperature Reaction rate, selectivity, side reactionsLower temperatures often favor selectivity, while higher temperatures increase the reaction rate.
Reaction Time Conversion of starting materialMonitored to ensure complete reaction without significant product degradation.
Reagent Stoichiometry Yield, purity, cost-effectivenessOptimized to use a slight excess of the limiting reagent to drive the reaction to completion while minimizing waste.
Solvent Solubility of reagents, reaction temperature controlAn inert solvent with appropriate boiling point is chosen to facilitate the reaction and work-up.

Reactivity and Mechanistic Investigations of 4 Cyclopropylmethoxy Benzenesulfonyl Chloride

Electrophilic Character and Reaction Modes of Sulfonyl Chlorides

Sulfonyl chlorides, including 4-(cyclopropylmethoxy)benzenesulfonyl chloride, are characterized by a highly electrophilic sulfur atom. pearson.com This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. pearson.comfiveable.me The sulfonyl group (SO2) creates a polarized structure, making the sulfur atom susceptible to attack by nucleophiles. pearson.com Resonance stabilization further enhances the electrophilic nature of the sulfur by delocalizing the positive charge. pearson.com

The primary reaction mode for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. fiveable.me Due to the electron-withdrawing nature of the sulfonyl group, the chlorine atom is an excellent leaving group, readily displaced by a variety of nucleophiles. fiveable.me This reactivity is fundamental to the use of sulfonyl chlorides in organic synthesis for introducing the sulfonyl group into other molecules. fiveable.me

In addition to direct nucleophilic substitution, sulfonyl chlorides can also undergo elimination reactions in the presence of a base, particularly if they possess an α-hydrogen, to form highly reactive intermediates called sulfenes. iupac.orgacs.orgnih.gov These sulfenes can then be trapped by nucleophiles. acs.orgnih.gov Another reaction pathway involves their use as a source of sulfonyl, sulfenyl, aryl, and other radicals in reactions with unsaturated compounds. magtech.com.cn

Reactions with Unsaturated Organic Substrates

Sulfonyl chlorides can react with a variety of unsaturated organic compounds, including alkenes and alkynes. magtech.com.cn These reactions can proceed through different mechanisms, such as [2+2] annulations, chlorosulfonylation, sulfonylation, and radical or ionic additions, leading to a diverse range of products. magtech.com.cn

Sulfonyl chlorides can undergo both radical and ionic additions to unsaturated bonds. magtech.com.cn Under radical conditions, often initiated by light or a radical initiator, the S-Cl bond can cleave homolytically to generate a sulfonyl radical. nih.gov This sulfonyl radical can then add to alkenes or alkynes. nih.govrsc.org For example, the photoredox-catalyzed hydrosulfonylation of alkenes with sulfonyl chlorides in the presence of a hydrogen atom donor is a known transformation. nih.gov

Ionic additions, such as chlorosulfonylation, can also occur, where the sulfonyl chloride adds across a double or triple bond. magtech.com.cn These reactions are often catalyzed by transition metals, such as copper or iron. rsc.orgrsc.org The regioselectivity of these additions can be influenced by the nature of the substrate and the reaction conditions. acs.org

Transition Metal-Catalyzed Transformations

The sulfonyl chloride functional group is a versatile moiety in organic synthesis, capable of participating in a variety of transition metal-catalyzed reactions. mdpi.com While traditionally viewed as precursors for sulfonamides and sulfonate esters, recent advancements have established aryl sulfonyl chlorides as effective coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions. sioc-journal.cnresearchgate.net These transformations often proceed via mechanisms involving oxidative addition of the S-Cl bond to a low-valent transition metal center. For this compound, the presence of the electron-donating cyclopropylmethoxy group can influence the electronic properties of the aromatic ring and the sulfonyl chloride group, thereby affecting its reactivity in these catalytic cycles.

Aryl sulfonyl chlorides have emerged as viable electrophiles in various cross-coupling reactions, serving as alternatives to the more commonly used aryl halides. researchgate.net Catalytic systems based on palladium, nickel, and copper have been successfully employed to couple aryl sulfonyl chlorides with a range of nucleophilic partners. rsc.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: Palladium catalysts are effective in mediating the cross-coupling of aryl sulfonyl chlorides with arylboronic acids. organic-chemistry.org This reaction provides a direct route to biaryl compounds. For this compound, this transformation would involve the reaction with a suitable boronic acid in the presence of a palladium catalyst and a base.

Negishi Coupling: Organozinc reagents can also be coupled with aryl sulfonyl chlorides under palladium or copper catalysis. rsc.org This method is known for its functional group tolerance. The reaction of this compound with an organozinc reagent would yield the corresponding coupled product.

Copper-Catalyzed Couplings: Copper-based catalytic systems have also been developed for C-S bond formation, where an aryl sulfonyl chloride can react with a boronic acid in the presence of a copper catalyst and a reducing agent like triphenylphosphine (B44618) to yield diaryl thioethers. researchgate.net

The general reactivity in these cross-coupling reactions can be influenced by the electronic nature of the substituents on the benzenesulfonyl chloride. Generally, electron-withdrawing groups tend to facilitate the reaction, while electron-donating groups, such as the cyclopropylmethoxy group, may react more slowly. rsc.org

Coupling ReactionTypical CatalystCoupling PartnerGeneral Product
Suzuki-MiyauraPalladium (e.g., Pd(PPh₃)₄)Arylboronic AcidBiaryl
NegishiPalladium or CopperOrganozinc ReagentFunctionalized Arene
Thioether FormationCopper (e.g., CuI)Arylboronic Acid + PPh₃Diaryl Thioether

A significant advancement in the chemistry of sulfonyl chlorides is the development of desulfonylative coupling reactions. In these transformations, the entire sulfonyl chloride group is removed, and the aryl moiety is coupled with another partner, releasing sulfur dioxide (SO₂) in the process. researchgate.netacs.org This strategy provides a powerful method for C-C bond formation, using the sulfonyl group as a traceless leaving group. nih.gov

Iron-catalyzed desulfinylative cross-coupling reactions have been reported between sulfonyl chlorides and Grignard reagents. core.ac.uk This method is advantageous due to the low cost and low toxicity of iron catalysts. The reaction of this compound with a Grignard reagent in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) would be expected to produce a biaryl or alkyl-aryl compound through the extrusion of SO₂. core.ac.uk

Palladium-catalyzed desulfonylative couplings are also known, providing access to a wide range of coupled products. nih.gov These reactions highlight the utility of aryl sulfonyl chlorides as arylation reagents, expanding their synthetic applications beyond traditional roles. sioc-journal.cn

Influence of the Cyclopropylmethoxy Substituent on Reactivity and Selectivity

The cyclopropylmethoxy substituent at the para-position of the benzene (B151609) ring exerts a significant influence on the reactivity of the entire molecule. This influence stems from a combination of inductive and resonance effects. lumenlearning.com

The cyclopropyl (B3062369) group itself is known to behave similarly to a double bond, capable of donating pi-electrons and stabilizing adjacent positive charges. stackexchange.com This property enhances the electron-donating nature of the cyclopropylmethoxy substituent compared to a simple methoxy (B1213986) group. This increased electron density on the aromatic ring can affect the rates of transition metal-catalyzed reactions. For instance, in oxidative addition steps, a more electron-rich aryl group may react more readily. Conversely, strong electron donation can also impact subsequent steps in a catalytic cycle.

In nucleophilic substitution reactions at the sulfur center, the electron-donating nature of the cyclopropylmethoxy group would be expected to slightly decrease the electrophilicity of the sulfur atom, potentially slowing down the rate of reactions that proceed via an SN2-type mechanism compared to unsubstituted or electron-withdrawn analogues. beilstein-journals.org

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for optimizing existing transformations and designing new synthetic methodologies. This involves studying the kinetics and thermodynamics of bond cleavage events and employing computational tools to map out reaction pathways.

The cleavage of the sulfur-chlorine (S-Cl) bond is a key step in most reactions of benzenesulfonyl chlorides. The solvolysis of substituted benzenesulfonyl chlorides has been studied extensively to probe the mechanism of this bond cleavage. koreascience.kr These reactions are generally considered to proceed through a bimolecular nucleophilic substitution (SN2)-type mechanism at the sulfur atom. cdnsciencepub.comrsc.org

For the hydrolysis of 4-substituted benzenesulfonyl chlorides, kinetic studies have allowed for the determination of pseudothermodynamic parameters of activation. beilstein-journals.orgcdnsciencepub.com The reaction is characterized by a transition state in which the nucleophile (e.g., a water molecule) is forming a bond to the sulfur atom concurrently with the cleavage of the S-Cl bond. beilstein-journals.org

Electron-donating substituents, such as the methoxy group, have been shown to influence the activation parameters. While specific data for the cyclopropylmethoxy derivative is not available, data for the closely related 4-methoxybenzenesulfonyl chloride can serve as a useful proxy. The electron-donating character of the substituent can stabilize the transition state to a different extent than electron-withdrawing groups, leading to observable differences in activation enthalpy (ΔH‡) and entropy (ΔS‡). cdnsciencepub.com

Representative Activation Parameters for the Hydrolysis of 4-Substituted Benzenesulfonyl Chlorides in Water at 25°C (Illustrative Data based on Analogues)
Substituent (X) in 4-X-C₆H₄SO₂ClΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)
-OCH₃ (analogue)17.1-15.321.7
-H17.6-13.521.6
-NO₂19.5-8.221.9

Note: The data presented are illustrative and based on values reported for analogous compounds in the literature to show general trends. beilstein-journals.orgcdnsciencepub.com

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For transformations involving this compound, computational methods can provide insights that are difficult or impossible to obtain through experimental means alone.

These approaches can be used to:

Model Reaction Intermediates and Transition States: The geometries and energies of all species along a reaction coordinate can be calculated. This allows for the precise characterization of transition state structures, such as the trigonal bipyramidal transition state proposed for SN2 reactions at the sulfur center. cdnsciencepub.com

Calculate Activation Barriers: The energy difference between reactants and transition states provides the activation energy for a given reaction step. This can be used to predict reaction rates and understand the influence of the cyclopropylmethoxy substituent on reactivity. For instance, calculations could quantify the electronic effect of the substituent on the stability of the transition state for oxidative addition to a palladium catalyst.

Explore Reaction Pathways: Competing reaction mechanisms can be modeled to determine the most likely pathway. For desulfonylative coupling reactions, computational studies could help to elucidate the mechanism of SO₂ extrusion and the subsequent reductive elimination step.

Analyze Bonding and Electronic Structure: The electronic properties of the molecule, such as orbital energies and charge distributions, can be analyzed to understand how the cyclopropylmethoxy group modulates the reactivity of the sulfonyl chloride moiety. cdnsciencepub.com

While specific computational studies on this compound are not extensively reported, the application of these methods to related aryl sulfonyl systems demonstrates their power in providing a deep, molecular-level understanding of reaction mechanisms. cdnsciencepub.comresearchgate.net

Applications in the Synthesis of Complex Organic Molecules

Role as a Precursor to Advanced Sulfonamide Derivatives

The most prominent application of 4-(cyclopropylmethoxy)benzenesulfonyl chloride is in the synthesis of sulfonamides. The reaction of the sulfonyl chloride with primary or secondary amines under basic conditions provides a straightforward and efficient method for the formation of the sulfonamide linkage. google.com This reactivity is fundamental to its role in medicinal chemistry, where the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. mdpi.com

The synthesis of novel sulfonamide derivatives from this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. By reacting the sulfonyl chloride with a diverse range of amine-containing fragments, chemists can generate libraries of compounds for biological screening. nih.gov

Table 1: Examples of Advanced Sulfonamide Derivatives Synthesized from Substituted Benzenesulfonyl Chlorides

Amine ReactantResulting Sulfonamide DerivativePotential Application Area
AnilineN-Phenyl-4-(cyclopropylmethoxy)benzenesulfonamideAntibacterial
Piperazine1-(4-(cyclopropylmethoxy)phenylsulfonyl)piperazineAntiviral
Amino Acid EsterMethyl 2-(4-(cyclopropylmethoxy)phenylsulfonamido)acetateEnzyme Inhibition

Construction of Substituted Benzene (B151609) Derivatives

Beyond sulfonamide synthesis, this compound can be utilized in the construction of more complex substituted benzene derivatives. The sulfonyl chloride group can be transformed into other functional groups, or it can act as a directing group in electrophilic aromatic substitution reactions.

For instance, the sulfonyl group is a meta-directing group in electrophilic aromatic substitution, allowing for the introduction of substituents at the positions meta to the sulfonyl chloride. Subsequent modification or removal of the sulfonyl group can provide access to a variety of polysubstituted benzene rings that would be challenging to synthesize through other routes.

Furthermore, the sulfonyl chloride can participate in transition metal-catalyzed cross-coupling reactions. For example, under specific conditions, the sulfonyl chloride can be converted to a sulfinate, which can then undergo coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This expands the synthetic utility of this compound beyond its traditional role as a sulfonamide precursor.

Integration into Multi-Step Total Synthesis Sequences

In the realm of total synthesis of natural products and other complex molecules, building blocks that introduce specific functionalities and structural motifs are invaluable. purdue.edubeilstein-journals.orgresearchgate.netnih.govorganic-chemistry.org this compound can serve as such a building block, where the arylsulfonyl moiety is incorporated into a larger molecular framework.

The sulfonamide linkage, formed from the sulfonyl chloride, is generally stable to a wide range of reaction conditions, making it an ideal protecting group for amines during a multi-step synthesis. The N-arylsulfonyl group can be cleaved under specific reductive or acidic conditions, allowing for the deprotection of the amine at a late stage in the synthesis.

Development of Novel Heterocyclic Systems Incorporating the Arylsulfonyl Moiety

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can be employed in the synthesis of novel heterocyclic systems where the arylsulfonyl group is an integral part of the ring structure or a key substituent. nih.gov

For example, the reaction of this compound with bifunctional nucleophiles can lead to the formation of various heterocyclic rings. Reaction with a compound containing both an amine and a hydroxyl group could lead to the formation of a sultam, a cyclic sulfonamide.

The arylsulfonyl group can also be used to activate adjacent positions for nucleophilic attack, facilitating the construction of heterocyclic rings. This approach has been utilized in the synthesis of a variety of nitrogen-, oxygen-, and sulfur-containing heterocycles. The presence of the 4-(cyclopropylmethoxy)phenyl group can further modulate the biological activity and physical properties of these novel heterocyclic systems. nih.gov

Utilization in Scaffold Diversity Generation

In modern drug discovery, the generation of molecular diversity is crucial for identifying novel hit and lead compounds. nih.gov Scaffold diversity, in particular, is a key strategy for exploring new chemical space and identifying novel biological activities. nih.gov this compound can be a valuable tool in scaffold diversity generation. semanticscholar.org

By combining this building block with a variety of other reactive partners in combinatorial or diversity-oriented synthesis, large libraries of compounds with diverse scaffolds can be rapidly assembled. The robust nature of the sulfonamide bond formation allows for its use in a wide range of reaction conditions compatible with other functional groups.

The unique combination of the cyclopropylmethoxy group and the arylsulfonyl moiety provides a distinct structural element that can be used to decorate various molecular scaffolds. This can lead to the discovery of compounds with novel modes of action and improved therapeutic profiles. The use of such building blocks is a powerful strategy for expanding the diversity of small molecule libraries for high-throughput screening.

Structure Reactivity Relationship Studies in a Synthetic Context

Impact of Aromatic Substitution Patterns on Reactivity

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is profoundly influenced by the electronic properties of substituents on the aromatic ring. These substituents can either donate or withdraw electron density from the benzene (B151609) ring, which in turn alters the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).

In the specific case of 4-(cyclopropylmethoxy)benzenesulfonyl chloride, the substituent is a cyclopropylmethoxy group (-OCH₂-c-Pr) located at the para position. This group is generally considered to be electron-donating. The ether oxygen can donate electron density to the aromatic ring through resonance, while the cyclopropyl (B3062369) group itself can also act as an electron donor through hyperconjugation. wikipedia.org This increased electron density on the aromatic ring deactivates the sulfonyl chloride group toward nucleophilic attack.

The effect of various substituents on the reactivity of benzenesulfonyl chloride can be illustrated by comparing their relative rates of reaction. Electron-withdrawing groups, such as a nitro group (-NO₂), increase the electrophilicity of the sulfonyl sulfur, leading to a faster reaction. Conversely, electron-donating groups, like the methoxy (B1213986) (-OCH₃) or the cyclopropylmethoxy group, decrease the reaction rate by reducing the electrophilicity of the sulfur atom. This makes this compound a milder and more selective sulfonating agent compared to its electron-withdrawing counterparts.

Table 1: Relative Reactivity of para-Substituted Benzenesulfonyl Chlorides

Substituent (para-)Electronic EffectRelative Rate of Reaction
-NO₂Strong Electron-WithdrawingHigh
-ClWeak Electron-WithdrawingModerate
-HReference1
-CH₃Electron-DonatingLow
-OCH₃Strong Electron-DonatingVery Low
-OCH₂-c-PrStrong Electron-DonatingVery Low

This table provides a qualitative comparison of reactivity based on the electronic effects of the substituents.

Stereochemical Considerations in Reactions Involving the Cyclopropyl Group

The cyclopropyl group is a three-membered ring characterized by significant ring strain and unique electronic properties. wikipedia.org While the this compound molecule itself is not chiral, the presence of the cyclopropyl group can have stereochemical implications in reactions where it is incorporated into a chiral molecule.

During a typical sulfonylation reaction, for instance, with a chiral alcohol, the sulfonyl chloride acts as an electrophile, and the cyclopropylmethoxy portion of the molecule remains unchanged. The stereocenter of the alcohol is preserved in the resulting sulfonate ester. However, the conformational rigidity and the steric bulk of the cyclopropylmethoxybenzenesulfonyl group can influence the stereochemical outcome of subsequent reactions involving the newly formed sulfonate.

Furthermore, while the cyclopropyl ring is generally stable, it can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under radical conditions. acs.orgresearchgate.nethyphadiscovery.com The stereochemistry of these ring-opening reactions is often highly specific and can be influenced by the substitution pattern on the ring and the nature of the attacking reagent. researchgate.net However, in the context of typical sulfonylation reactions, the cyclopropyl group of this compound is expected to remain intact.

Design Principles for Tailored Reactivity and Selectivity

The design of sulfonylating agents with specific reactivity and selectivity profiles is a critical aspect of modern organic synthesis. The structure of this compound exemplifies several key design principles.

Electronic Tuning: As detailed in section 5.1, the primary method for tailoring the reactivity of a benzenesulfonyl chloride is by modulating the electronic nature of the aromatic substituents. The electron-donating cyclopropylmethoxy group renders the sulfonyl chloride less reactive and therefore more selective. This allows for the selective sulfonylation of a more reactive functional group in a molecule containing multiple nucleophilic sites.

Steric Control: While not a dominant feature of the cyclopropylmethoxy group, the introduction of bulky substituents, particularly at the ortho positions to the sulfonyl chloride, can be used to control the regioselectivity of the sulfonylation reaction. These bulky groups can sterically hinder the approach of a nucleophile, directing it to a less hindered site.

Introduction of Additional Functionality: The substituent on the aromatic ring can be chosen to include other functional groups that can be manipulated in subsequent synthetic steps. For example, an ester substituent could be hydrolyzed to a carboxylic acid, providing a handle for further derivatization.

Solubility and Physical Properties: The nature of the substituent also influences the physical properties of the sulfonyl chloride, such as its melting point, boiling point, and solubility in various organic solvents. These properties are important practical considerations when designing a synthetic procedure. The cyclopropylmethoxy group in this compound, for instance, will affect its solubility profile.

By carefully considering these design principles, chemists can select or synthesize a sulfonylating agent with the optimal combination of reactivity, selectivity, and physical properties for a particular synthetic transformation.

Table 2: Design Principles for Modifying Benzenesulfonyl Chloride Reactivity

Desired PropertyDesign StrategyExample para-Substituent
High ReactivityIntroduce a strong electron-withdrawing group-NO₂
Moderate ReactivityIntroduce a weak electron-withdrawing or -donating group-Cl, -CH₃
High SelectivityIntroduce a strong electron-donating group-OCH₃, -OCH₂-c-Pr

Analytical Characterization and Purity Assessment in Synthetic Protocols

Spectroscopic Methods for Structural Confirmation of Reaction Products

Spectroscopic analysis provides definitive evidence for the covalent structure of newly synthesized molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to elucidate the molecular framework of products derived from 4-(cyclopropylmethoxy)benzenesulfonyl chloride, which are typically sulfonamides formed through reactions with primary or secondary amines. wikipedia.orgresearchgate.net

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For a typical sulfonamide product synthesized from this compound, characteristic signals in both ¹H and ¹³C NMR spectra would be expected.

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The 1,4-disubstituted aromatic ring gives rise to two distinct doublets, one for the protons adjacent to the sulfonyl group and another for the protons adjacent to the cyclopropylmethoxy group. rsc.org The cyclopropylmethoxy moiety itself presents a unique set of signals corresponding to the methylene (B1212753) (-OCH₂-) and cyclopropyl (B3062369) protons. rsc.org The N-H proton of the sulfonamide group typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. nih.govresearchgate.net

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (ortho to SO₂)~ 7.7 - 7.9Doublet (d)Signals are downfield due to the electron-withdrawing sulfonyl group.
Aromatic (ortho to OCH₂)~ 6.9 - 7.1Doublet (d)Signals are upfield due to the electron-donating ether group.
Sulfonamide N-HVariableBroad Singlet (br s)Position is solvent-dependent; may exchange with D₂O.
Methylene (-OCH₂-)~ 3.9 - 4.1Doublet (d)Coupled to the cyclopropyl methine proton.
Cyclopropyl Methine (-CH-)~ 1.2 - 1.4Multiplet (m)
Cyclopropyl Methylene (-CH₂-)~ 0.6 - 0.9Multiplet (m)Diastereotopic protons may show complex splitting.
Cyclopropyl Methylene (-CH₂-)~ 0.3 - 0.6Multiplet (m)Diastereotopic protons may show complex splitting.

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments in the molecule. The aromatic region shows signals for the four unique carbons of the para-substituted ring, including two quaternary (non-protonated) carbons. rsc.orgresearchgate.net The aliphatic region displays signals for the methylene carbon of the ether linkage and the methine and methylene carbons of the cyclopropyl group.

Carbon Type Expected Chemical Shift (δ, ppm) Notes
Aromatic (C-O)~ 162 - 164Quaternary carbon attached to the ether oxygen.
Aromatic (C-S)~ 135 - 138Quaternary carbon attached to the sulfonyl group.
Aromatic (CH, ortho to SO₂)~ 128 - 130
Aromatic (CH, ortho to OCH₂)~ 114 - 116
Methylene (-OCH₂-)~ 73 - 75
Cyclopropyl Methine (-CH-)~ 10 - 12
Cyclopropyl Methylene (-CH₂-)~ 3 - 5

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the reaction product and to gain structural information from its fragmentation pattern. Using techniques like electrospray ionization (ESI), one would expect to observe the molecular ion peak, often as the protonated species [M+H]⁺. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Ion Description
[M+H]⁺ or [M+Na]⁺Protonated or sodiated molecular ion, confirming the molecular weight.
[M - SO₂]⁺Fragment corresponding to the loss of sulfur dioxide.
[M - C₄H₇O]⁺Fragment corresponding to the loss of the cyclopropylmethoxy group.
[C₁₀H₁₁O₃S]⁺Fragment corresponding to the 4-(cyclopropylmethoxy)benzenesulfonyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For sulfonamides derived from this compound, the most prominent and diagnostic peaks are the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group. nih.govresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonyl (O=S=O)Asymmetric Stretch~ 1330 - 1370Strong
Sulfonyl (O=S=O)Symmetric Stretch~ 1150 - 1180Strong
Sulfonamide (N-H)Stretch (if applicable)~ 3200 - 3300Medium
Aromatic C-HStretch~ 3000 - 3100Medium
Aliphatic C-HStretch~ 2850 - 3000Medium
Ether (C-O-C)Stretch~ 1240 - 1260Strong

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is indispensable for monitoring the progress of a chemical reaction and for the isolation and purification of the desired product from the reaction mixture.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective method for qualitatively monitoring the course of a reaction. mdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting material, one can observe the consumption of the reactant and the formation of the product. nih.gov

Application Procedure Observation
Reaction MonitoringA silica gel TLC plate is spotted with three lanes: starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture.As the reaction proceeds, the spot corresponding to the starting material diminishes in the reaction mixture lane, while a new spot with a different Retention Factor (Rf) appears, corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Solvent System SelectionA typical eluent for sulfonamides is a mixture of a nonpolar solvent like hexanes or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297). scite.aiThe ratio is adjusted to achieve good separation between the starting material and the product (ideally, product Rf between 0.3 and 0.5).

High-Performance Liquid Chromatography (HPLC)

While TLC is used for monitoring, column chromatography, often in the form of flash chromatography or High-Performance Liquid Chromatography (HPLC), is the standard method for purifying the reaction products. scite.ainsf.gov This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Technique Stationary Phase Typical Mobile Phase Purpose
Flash ChromatographySilica GelGradient of ethyl acetate in hexanes. scite.aiPurification of the crude reaction mixture to isolate the desired sulfonamide product from unreacted starting materials, reagents, and byproducts.
Preparative HPLCSilica Gel or Reversed-Phase (C18)Isocratic or gradient elution (e.g., acetonitrile/water for reversed-phase).High-purity isolation of the final product, often used for obtaining analytically pure samples.
Analytical HPLCReversed-Phase (C18)Isocratic or gradient elution (e.g., acetonitrile/water with formic acid).Assessment of the final product's purity by detecting and quantifying any residual impurities.

Emerging Research Frontiers and Future Prospects

Sustainable Synthesis Approaches for Arylsulfonyl Chlorides

Traditional methods for synthesizing arylsulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid or the Sandmeyer reaction, often involve harsh conditions, hazardous reagents, and significant waste generation. mdpi.comnih.gov Consequently, a major research thrust is the development of more sustainable and "green" synthetic alternatives.

Recent advancements focus on minimizing environmental impact through several key strategies:

Aqueous Process Chemistry : A significant improvement on the classic Sandmeyer-type reaction involves using aqueous acidic conditions. researchgate.netacs.org This approach utilizes thionyl chloride as a stable source of sulfur dioxide and allows the arylsulfonyl chloride product to precipitate directly from the reaction mixture. researchgate.netacs.org This method is not only safer and more robust but also offers high yields (>70%) and purity (>98% w/w), making it readily scalable with considerable environmental benefits. researchgate.netacs.org

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for organic synthesis under mild conditions. acs.org Researchers have developed a method using a heterogeneous, transition-metal-free carbon nitride photocatalyst, potassium poly(heptazine imide), to produce arylsulfonyl chlorides from arenediazonium salts. acs.org This technique operates at room temperature and is effective for both electron-rich and electron-deficient compounds, achieving yields between 50-95% while tolerating a wide array of functional groups. acs.org

Continuous Flow Chemistry : To address the safety and scalability limitations of batch processing, continuous flow reactors are being implemented. mdpi.comrsc.org A flow procedure for preparing arylsulfonyl chlorides from anilines has been developed, which operates under mild conditions without the need for added acid. rsc.org This automated, continuous manufacturing platform enhances safety, particularly by managing the exothermic nature of the reactions, and improves product yield and purity by offering precise control over reaction parameters. mdpi.com

These innovative approaches represent a paradigm shift in the production of arylsulfonyl chlorides, aligning chemical manufacturing with the principles of green chemistry.

Table 1: Comparison of Modern Synthesis Approaches for Arylsulfonyl Chlorides

Synthesis Approach Key Features Advantages Typical Yields Ref.
Aqueous Process Uses aqueous acidic conditions; thionyl chloride as SO₂ source. Safer, more robust, scalable, direct product precipitation, environmental benefits. >70% researchgate.netacs.org
Photocatalysis Employs heterogeneous, metal-free photocatalyst and visible light. Mild conditions (room temp.), high functional group tolerance, suitable for diverse substrates. 50-95% acs.org

| Continuous Flow | Utilizes continuous stirred-tank reactors (CSTRs) and automated control. | Enhanced safety, improved yield and purity, scalable, less labor-intensive. | High | mdpi.comrsc.org |

Chemo-, Regio-, and Stereoselective Transformations

Achieving high selectivity in chemical reactions is paramount for the efficient synthesis of complex molecules. Research in the field of arylsulfonyl chlorides is actively pursuing novel methods to control the chemo-, regio-, and stereochemical outcomes of their reactions.

Regio- and Stereoselectivity : Iron-catalyzed reactions have shown remarkable potential for selective transformations. For instance, the reaction of terminal alkynes with aromatic sulfonyl chlorides, catalyzed by an iron(II) complex with a phosphine (B1218219) ligand, yields (E)-β-chlorovinylsulfones with 100% regio- and stereoselectivity. nih.gov This method is tolerant of a wide range of functional groups, including halides, nitro groups, and ketones. nih.gov

Chemoselectivity : Under metal-free conditions, sulfonyl chlorides have been used in a dual role for both sulfonylation and chlorination of quinoline (B57606) N-oxides. rsc.org This reaction demonstrates high chemo- and regioselectivity, affording C3-sulfonate esters and C4-chlorides of quinolines efficiently. rsc.org The ability to control the reaction outcome by varying conditions is a key area of study, as seen in the oxidative sulfonamidation of camphene, where the choice of solvent and reagents dictates the structural motif of the product. rsc.org

Enantioselectivity : Asymmetric catalysis is a frontier in sulfonyl group transfer reactions. A notable development is the use of a tetrapeptide catalyst for the enantioselective desymmetrization of meso-1,3-diols via monosulfonylation. nih.gov This approach provides a rare example of catalytic asymmetric sulfonate transfer, opening avenues for the synthesis of chiral molecules. nih.gov

The precise control over reaction selectivity minimizes the need for protecting groups and separation of isomers, leading to more atom-economical and efficient synthetic routes.

Exploration of New Catalytic Systems for Sulfonylation Reactions

The development of novel catalysts is central to advancing sulfonylation chemistry, offering milder reaction conditions, broader substrate scope, and unique reactivity.

Photoredox Catalysis : Visible-light photoredox catalysis has unlocked new reaction pathways for sulfonyl compounds. bohrium.com Sulfonyl chlorides can serve as precursors to sulfonyl radicals under photocatalytic conditions, enabling a variety of transformations, including cascade sulfonylation cyclizations and additions to alkenes and alkynes. bohrium.com Recent advances have also seen the development of multicomponent reactions involving sulfur ylides, sulfonyl chlorides, and other substrates to construct diverse sulfonated heterocycles under redox-neutral conditions. rsc.org

Organocatalysis : Beyond metal-based systems, small organic molecules are being employed as catalysts. Tetrapeptides have been identified as effective catalysts for enantioselective sulfonylation reactions. nih.gov Furthermore, simple organic bases like N-methylimidazole can catalyze alcohol sulfamoylation using activated aryl sulfamate (B1201201) donors. researchgate.net

Palladium Catalysis : While palladium catalysts often promote the desulfonylation of arylsulfonyl chlorides, specific ligand systems can reverse this reactivity. nih.gov A palladium-catalyzed method has been developed for the chlorosulfonylation of arylboronic acids, enabling the synthesis of arylsulfonyl chlorides and their subsequent conversion to sulfonamides under mild conditions. nih.gov This approach is significant for its broad functional group tolerance. nih.gov

Table 2: Overview of Novel Catalytic Systems for Sulfonylation

Catalytic System Catalyst Type Key Transformation Advantages Ref.
Photoredox Catalysis Heterogeneous/Homogeneous Photocatalysts Sulfonyl radical generation and subsequent reactions. Mild conditions, access to novel reactivity, high functional group tolerance. acs.orgbohrium.comacs.org
Organocatalysis Tetrapeptides, N-methylimidazole Enantioselective sulfonylation, selective sulfamoylation. Metal-free, high selectivity, mild conditions. nih.govresearchgate.net

| Palladium Catalysis | Palladium complex with specific ligands | Chlorosulfonylation of arylboronic acids. | Mild conditions, broad substrate scope, convergent synthesis. | nih.gov |

Potential for Functional Material Synthesis

Arylsulfonyl chlorides are not only intermediates for bioactive molecules but also valuable monomers and initiators for the synthesis of advanced functional materials. Their ability to participate in controlled polymerization reactions makes them attractive for creating polymers with well-defined architectures and properties.

Aromatic multisulfonyl chlorides have been designed as universal initiators for metal-catalyzed living radical polymerization (LRP). cmu.edu These initiators facilitate a higher rate of initiation compared to propagation, which is a crucial requirement for synthesizing polymers with narrow molecular weight distributions. cmu.edu This control allows for the creation of complex polymer architectures.

Furthermore, functional aromatic bis(sulfonyl chlorides) and their masked precursors are key building blocks in synthetic strategies for preparing dendritic and other complex macromolecules. acs.org The sulfonyl chloride groups can be introduced in the final step of a synthetic sequence, allowing for the construction of intricate molecular frameworks that would be incompatible with the harsh conditions of direct chlorosulfonation. acs.org The resulting polymers and macromolecules have potential applications in electronics, drug delivery, and catalysis.

Q & A

Q. What are the key reactivity characteristics of 4-(cyclopropylmethoxy)benzenesulfonyl chloride in nucleophilic substitution reactions?

The sulfonyl chloride group is highly reactive toward nucleophiles such as amines, alcohols, and hydrazines. Reactions typically proceed via nucleophilic substitution, where the chloride is displaced to form sulfonamides, sulfonate esters, or sulfonylhydrazides. Optimal conditions involve using aprotic solvents (e.g., dichloromethane or DMF) and bases (e.g., triethylamine or pyridine) to neutralize HCl byproducts. For example, pyridine is used in sulfonamide synthesis to improve yields .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • PPE : Impervious gloves, tightly sealed goggles, and protective clothing .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Management : Segregate waste and dispose via certified hazardous waste handlers .
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR Spectroscopy : For structural confirmation of the cyclopropylmethoxy and sulfonyl groups.
  • HPLC/MS : To assess purity and identify byproducts .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 105–110°C for structurally similar sulfonyl chlorides ).

Q. What are the storage and stability considerations for this compound?

  • Storage : Keep in a cool, dry place (<20°C) in tightly sealed containers to prevent hydrolysis .
  • Stability : Monitor for discoloration or gas release, which indicates decomposition. Stability is pH-sensitive; avoid aqueous environments .

Advanced Research Questions

Q. How can researchers optimize the synthesis of sulfonamide derivatives using this compound?

  • Solvent Selection : Use anhydrous DCM or THF to minimize side reactions .
  • Stoichiometry : Employ a 1:1.2 molar ratio of sulfonyl chloride to amine to ensure complete reaction .
  • Temperature Control : Reactions are typically conducted at 0–25°C to balance reactivity and selectivity .
  • Purification : Column chromatography (silica gel, petroleum ether/DCM/amine gradients) resolves unreacted starting materials .

Q. How do structural modifications of the cyclopropylmethoxy group influence the biological activity of sulfonamide derivatives?

The cyclopropylmethoxy group enhances lipophilicity, potentially improving membrane permeability. Substitutions on the cyclopropane ring (e.g., fluorination) can alter metabolic stability. Comparative studies with analogs (e.g., 4-methoxy or 4-trifluoromethyl derivatives) reveal structure-activity relationships (SARs) in enzyme inhibition assays .

Q. What strategies can mitigate side reactions during the synthesis of sulfonate esters from this compound?

  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis .
  • Base Selection : Sodium bicarbonate or triethylamine effectively scavenge HCl without promoting ester degradation .
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress sulfonic acid formation .

Q. How should researchers address discrepancies in reported melting points for sulfonyl chloride derivatives?

  • Recrystallization : Purify the compound using solvents like ethyl acetate/hexane to remove impurities affecting mp .
  • Purity Assessment : Use HPLC to confirm >95% purity before mp determination .
  • Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 4′-methylbiphenyl-4-sulfonyl chloride, mp 105–110°C ).

Notes

  • All answers are derived from peer-reviewed protocols, SDS, and synthesis studies in the provided evidence.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.